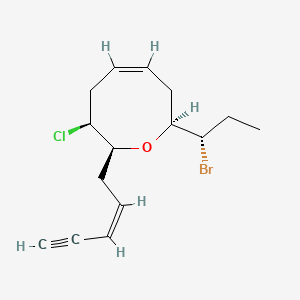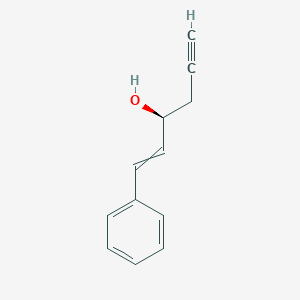
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine is a chemical compound characterized by its unique structure, which includes two ethoxy groups and two phenyl groups attached to a tetrazocine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of diethoxy compounds with diphenyl derivatives in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism by which (1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(1E,5E)-1-Iodopentadeca-1,5-diene: Another compound with a similar structural motif but different functional groups.
1,5-Cyclodecadiene: A related compound with a cycloalkane structure.
Vinylsilanes: Compounds with similar reactivity but different applications.
Uniqueness
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine is unique due to its specific combination of ethoxy and phenyl groups attached to a tetrazocine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
86146-64-7 |
|---|---|
Fórmula molecular |
C20H20N4O2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2,6-diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine |
InChI |
InChI=1S/C20H20N4O2/c1-3-25-19-21-17(15-11-7-5-8-12-15)23-20(26-4-2)24-18(22-19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Clave InChI |
AMPHPBMMWDJBOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC(=NC(=N1)C2=CC=CC=C2)OCC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


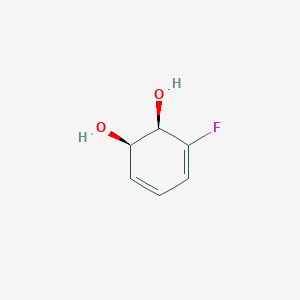
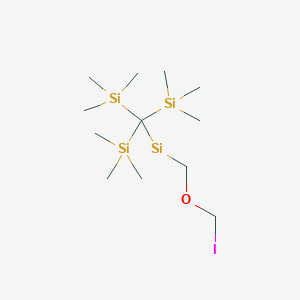

![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)
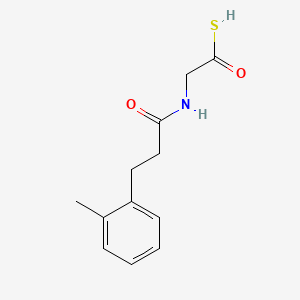
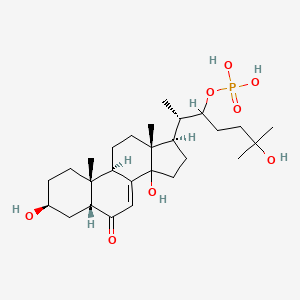
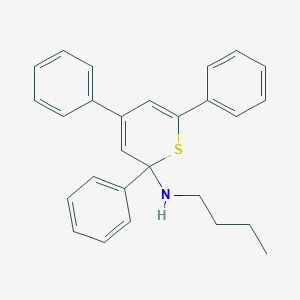
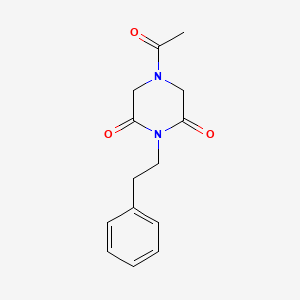
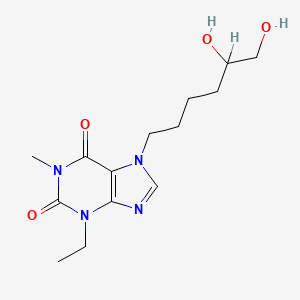


![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
